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Compound of Interest

Compound Name: Boc-Pro-OMe

Cat. No.: B558221 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for N-tert-

butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a key building block in peptide

synthesis and drug development. The following sections detail its characterization by Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), including detailed experimental protocols for data acquisition. This document is intended

for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Boc-Pro-OMe.

Table 1: ¹H NMR Spectroscopic Data for Boc-Pro-OMe in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.32 - 4.20 m 1H α-CH

3.72 s 3H OCH₃

3.58 - 3.37 m 2H δ-CH₂

2.28 - 2.12 m 2H β-CH₂

1.87 - 1.82 m 2H γ-CH₂

1.41 s 9H C(CH₃)₃
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Table 2: ¹³C NMR Spectroscopic Data for Boc-Pro-OMe in CDCl₃[1]

Chemical Shift (δ) ppm Assignment

173.8 CO-OCH₃

154.4 CO-OtBu

79.8 C(CH₃)₃

59.1 α-CH

51.9 OCH₃

46.3 δ-CH₂

30.9 β-CH₂

28.3 C(CH₃)₃

23.7 γ-CH₂

Table 3: IR Spectroscopic Data for Boc-Pro-OMe

Wavenumber (cm⁻¹) Functional Group Assignment

~2975 C-H stretch (alkane)

~1745 C=O stretch (ester)

~1695 C=O stretch (carbamate)

~1400 C-H bend (alkane)

~1160 C-O stretch (ester/carbamate)

Note: The IR data is based on typical values for Boc-protected amino acid esters. Specific

values may vary based on the experimental conditions.

Table 4: Mass Spectrometry Data for Boc-Pro-OMe[2]
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Parameter Value

Molecular Formula C₁₁H₁₉NO₄

Molecular Weight 229.27 g/mol

Exact Mass 229.1314 u

Major Fragments (m/z)
174 [M-tBu+H]⁺, 130 [M-Boc+H]⁺, 70 [Proline

iminium ion]⁺

Note: The fragmentation pattern is a prediction based on the common fragmentation of Boc-

protected amino esters.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Dissolve approximately 10-20 mg of Boc-Pro-OMe in 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be

added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-64

Relaxation delay: 1.0 s
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Pulse width: 30°

Acquisition time: ~3-4 s

Spectral width: -2 to 12 ppm

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum manually.

Apply a baseline correction.

Integrate all signals.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: ~1-2 s

Spectral width: 0 to 200 ppm

Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

Data Processing:

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
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Phase correct the spectrum.

Apply a baseline correction.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[1]

2.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Oil):[3]

Place a small drop of Boc-Pro-OMe onto a clean, dry salt plate (e.g., NaCl or KBr).

Place a second salt plate on top of the first, gently pressing to form a thin, uniform film of

the liquid between the plates.

Ensure there are no air bubbles in the film.

Mount the plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Scan range: 4000-400 cm⁻¹

Number of scans: 16-32

Resolution: 4 cm⁻¹

Data Processing:

Collect a background spectrum of the empty salt plates.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.
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Perform a baseline correction if necessary.

2.3. Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

Prepare a stock solution of Boc-Pro-OMe in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

A small amount of an acid, such as formic acid (0.1%), can be added to the final solution

to promote protonation for positive ion mode analysis.

Data Acquisition (ESI-MS):

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a

quadrupole, time-of-flight, or ion trap analyzer).

Ionization Mode: Positive ion mode is typically used for this compound.

Instrument Parameters:

Capillary voltage: 3-5 kV

Nebulizing gas (e.g., nitrogen) flow rate and temperature should be optimized for the

specific instrument.

Scan range: m/z 50-500

Data Processing:

The software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of

the detected ions.

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like Boc-Pro-OMe.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Results

Boc-Pro-OMe Sample

Dissolve in CDCl3 Prepare thin film on salt plate Dilute in MeOH/MeCN with Formic Acid

NMR Spectrometer FTIR Spectrometer ESI Mass Spectrometer

Fourier Transform, Phasing, Baseline Correction Background Subtraction, Baseline Correction Identify Molecular Ion, Analyze Fragmentation

1H and 13C NMR Spectra IR Spectrum Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Boc-Pro-OMe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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